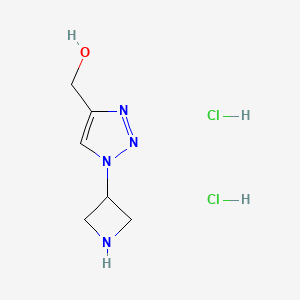

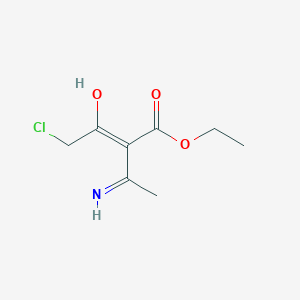

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of these functional groups could potentially impart certain chemical properties to the compound, such as reactivity towards acids and bases, and the ability to participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the azetidine and 1,2,3-triazole rings, as well as the placement of the methanol group. These factors would influence the compound’s stereochemistry and potentially its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the functional groups present, and its stereochemistry. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Catalytic Applications

Huisgen 1,3-Dipolar Cycloadditions : The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, which is a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is efficient under water or neat conditions, requiring low catalyst loadings and short reaction times at room temperature, and is compatible with free amino groups (Ozcubukcu et al., 2009).

C3-Symmetric Tris(Triazolyl)Methanol Ligands : Tris(1,2,3-triazol-4-yl)methanols and derivatives (TTM ligands) are valuable in transition metal-mediated reactions. They are constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes. These ligands have applications in synthesis and catalysis, both in homogeneous systems and when heterogenized on supports like polystyrene and magnetic nanoparticles (Etayo et al., 2016).

Synthesis and Transformation

Synthesis of Aziridine-Triazole Hybrid Derivatives : Novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized for anticancer activity evaluation. These compounds exhibit significant potential in cancer treatment, highlighting the diverse applications of 1,2,3-triazoles in medicinal chemistry (Dong et al., 2017).

Transformation to Functionalized Piperazines and 1,4-Diazepanes : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been transformed into novel compounds with potential pharmacological applications. This research demonstrates the versatility of azetidin-3-yl triazoles in synthesizing complex organic structures (Dekeukeleire et al., 2012).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Derivatives of 1,2,3-triazoles, such as BTM and PTM, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the triazole ring's ability to interact with the steel surface, preventing corrosion (Ma et al., 2017).

Antimicrobial and Anticonvulsant Activities

Antibacterial and Antifungal Activities : Certain derivatives of 1,2,3-triazoles have been shown to exhibit moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Rajasekaran et al., 2006).

Anticonvulsant Activity : Some 1,2,3-triazole derivatives have demonstrated excellent anticonvulsant properties, indicating their potential in developing new treatments for seizure disorders (Rajasekaran et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLXUKQPSUWIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)CO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)